molecular formula C11H13BrF2O2 B8550013 5-Bromo-2-(diethoxymethyl)-1,3-difluorobenzene

5-Bromo-2-(diethoxymethyl)-1,3-difluorobenzene

Cat. No.: B8550013
M. Wt: 295.12 g/mol
InChI Key: LAXZKWVVCYMNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(diethoxymethyl)-1,3-difluorobenzene is a useful research compound. Its molecular formula is C11H13BrF2O2 and its molecular weight is 295.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrF2O2

Molecular Weight

295.12 g/mol

IUPAC Name

5-bromo-2-(diethoxymethyl)-1,3-difluorobenzene

InChI

InChI=1S/C11H13BrF2O2/c1-3-15-11(16-4-2)10-8(13)5-7(12)6-9(10)14/h5-6,11H,3-4H2,1-2H3

InChI Key

LAXZKWVVCYMNSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C=C(C=C1F)Br)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2,6-difluorobenzaldehyde (22 g, 0.1 mol) was dissolved in ethanol (46 g, 1 mol). Methyl orthoformate (17.76 g, 0.12 mol) and PPTS (2.52 g, 0.01 mol) were added, and then the mixture was heated to reflux for 7 hours. Upon completion, the reaction mixture was directly concentrated in vacuo. The resulting oily solid was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the title compound. No further purification was performed. 1H NMR (300 MHz, CDCl3): δ 7.00 (d, 2H), 5.60 (s, 1H), 3.68 (q, 2H), 3.49 (q, 2H), 1.17 (t, 6H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Methyl orthoformate
Quantity
17.76 g
Type
reactant
Reaction Step Two
Name
Quantity
2.52 g
Type
reactant
Reaction Step Two

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